molecular formula C8H15NaO2S2 B14126515 sodium;6,8-bis(sulfanyl)octanoate CAS No. 36915-02-3

sodium;6,8-bis(sulfanyl)octanoate

Cat. No.: B14126515
CAS No.: 36915-02-3
M. Wt: 230.3 g/mol
InChI Key: NKWZDUQCHVQLPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;6,8-bis(sulfanyl)octanoate is a chemical compound with the molecular formula C8H15NaO2S2 It is known for its unique structure, which includes two sulfanyl groups attached to an octanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6,8-bis(sulfanyl)octanoate typically involves the reaction of octanoic acid with sodium hydroxide to form sodium octanoate. This intermediate is then reacted with a sulfanylating agent, such as thiourea or hydrogen sulfide, under controlled conditions to introduce the sulfanyl groups at the 6 and 8 positions of the octanoate chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Sodium;6,8-bis(sulfanyl)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;6,8-bis(sulfanyl)octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;6,8-bis(sulfanyl)octanoate involves its interaction with molecular targets through its sulfanyl groups. These groups can form disulfide bonds with thiol-containing proteins, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;6,8-bis(sulfanyl)octanoate is unique due to the presence of two sulfanyl groups at specific positions on the octanoate chain. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

36915-02-3

Molecular Formula

C8H15NaO2S2

Molecular Weight

230.3 g/mol

IUPAC Name

sodium;6,8-bis(sulfanyl)octanoate

InChI

InChI=1S/C8H16O2S2.Na/c9-8(10)4-2-1-3-7(12)5-6-11;/h7,11-12H,1-6H2,(H,9,10);/q;+1/p-1

InChI Key

NKWZDUQCHVQLPU-UHFFFAOYSA-M

Canonical SMILES

C(CCC(=O)[O-])CC(CCS)S.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.